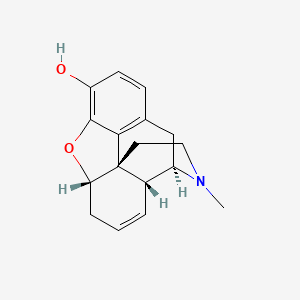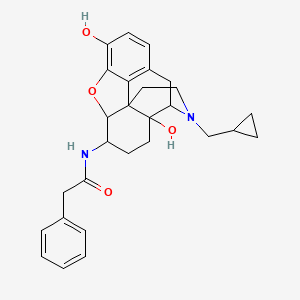![molecular formula C29H35N3O4 B10793394 17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-[(3'-dimethylamino)benzamido]morphinan](/img/structure/B10793394.png)
17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-[(3'-dimethylamino)benzamido]morphinan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-[(3’-dimethylamino)benzamido]morphinan is a synthetic compound that belongs to the morphinan class of chemicals This compound is known for its interaction with opioid receptors, particularly the mu (μ) and kappa (κ) opioid receptors
Preparation Methods
The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-[(3’-dimethylamino)benzamido]morphinan involves multiple steps. One of the synthetic routes includes the following steps :
Starting Material: The synthesis begins with a morphinan derivative.
Functional Group Modification: The hydroxyl groups at positions 3 and 14 are introduced through selective oxidation reactions.
Epoxidation: The epoxy group at positions 4 and 5 is formed using an epoxidation reaction.
Amidation: The benzamido group is introduced at position 6 through an amidation reaction with 3’-dimethylaminobenzoic acid.
Cyclopropylmethyl Group Introduction: The cyclopropylmethyl group is added at position 17 through a substitution reaction.
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. Common reagents used in these reactions include oxidizing agents, epoxidizing agents, and amide coupling reagents.
Chemical Reactions Analysis
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-[(3’-dimethylamino)benzamido]morphinan undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzamido group can undergo substitution reactions with other amines or acids.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-[(3’-dimethylamino)benzamido]morphinan has been extensively studied for its scientific research applications :
Chemistry: It is used as a model compound to study the structure-activity relationship of opioid receptor ligands.
Biology: The compound is used to investigate the biological effects of opioid receptor activation and inhibition.
Industry: The compound is used in the development of new analgesics and opioid receptor modulators.
Mechanism of Action
The mechanism of action of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-[(3’-dimethylamino)benzamido]morphinan involves its interaction with opioid receptors . The compound acts as an agonist or antagonist at the mu (μ) and kappa (κ) opioid receptors, depending on its specific structure and modifications. Upon binding to these receptors, it modulates the release of neurotransmitters, leading to analgesic effects or inhibition of pain signals. The molecular targets and pathways involved include the G-protein coupled receptor signaling pathways and the modulation of ion channels.
Comparison with Similar Compounds
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-[(3’-dimethylamino)benzamido]morphinan can be compared with other similar compounds, such as :
Naltrexone: An opioid receptor antagonist used in the treatment of opioid addiction.
Naloxone: Another opioid receptor antagonist used to reverse opioid overdose.
Buprenorphine: A partial agonist at the mu opioid receptor used in pain management and opioid addiction treatment.
Methadone: A full agonist at the mu opioid receptor used in opioid addiction treatment.
The uniqueness of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-[(3’-dimethylamino)benzamido]morphinan lies in its dual selective activity at both the mu and kappa opioid receptors, which provides a balance between analgesic effects and reduced side effects compared to other opioid receptor ligands.
Properties
Molecular Formula |
C29H35N3O4 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(dimethylamino)benzamide |
InChI |
InChI=1S/C29H35N3O4/c1-31(2)20-5-3-4-19(14-20)27(34)30-21-10-11-29(35)23-15-18-8-9-22(33)25-24(18)28(29,26(21)36-25)12-13-32(23)16-17-6-7-17/h3-5,8-9,14,17,21,23,26,33,35H,6-7,10-13,15-16H2,1-2H3,(H,30,34) |
InChI Key |
RMQSHJZEEHRRBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2CCC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Fluoro-2,2-bis(4-fluorophenyl)benzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone](/img/structure/B10793315.png)


![1-(2,2-Bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-ylsulfonyl)-4,4-difluoropiperidine](/img/structure/B10793350.png)
![4-[6-Fluoro-2,2-bis-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-ylmethyl]-morpholine](/img/structure/B10793351.png)
![1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride](/img/structure/B10793360.png)
![17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-alpha-[(2',3',4',6'-tetra-O-benzyl-D-glucopyranosyl)acetamido]morphinan](/img/structure/B10793365.png)
![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3',4'-dichloro)benzamido]morphinan](/img/structure/B10793379.png)
![17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-(D-glucopyranosyl)acetamido]morphinan](/img/structure/B10793382.png)
![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4'-amino)benzamido]morphinan](/img/structure/B10793389.png)
![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4'-tert-butoxycarbonylamino)benzamido]morphinan](/img/structure/B10793390.png)
![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4'-chloro)benzamido]morphinan](/img/structure/B10793396.png)
![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-nitro)benzamido]morphinan](/img/structure/B10793397.png)

